molecular formula C14H10F2OS B1649323 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol CAS No. 1985607-83-7

7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol

Cat. No.: B1649323
CAS No.: 1985607-83-7
M. Wt: 264.29
InChI Key: OBEXFUFBCNVOKB-UHFFFAOYSA-N
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Description

7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is an organic compound with the molecular formula C14H10F2OS. It is a derivative of dibenzo[b,e]thiepin, characterized by the presence of two fluorine atoms at the 7 and 8 positions and a hydroxyl group at the 11 position. This compound is notable for its applications as an intermediate in the synthesis of pharmaceutical agents, particularly in the production of antiviral drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol typically involves a multi-step process starting from 3,4-difluoro-2-methylbenzoic acid. The key steps include:

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using a quality-controllable and scalable process. This involves optimizing reaction conditions to ensure high yield and purity, while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Types of Reactions: 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol involves its interaction with specific molecular targets. In the context of its use as an intermediate for antiviral drugs, the compound contributes to the inhibition of viral replication by targeting viral enzymes. For instance, in the synthesis of Baloxavir Marboxil, the compound helps inhibit the cap-dependent endonuclease activity of the influenza virus, thereby preventing the virus from hijacking the host’s mRNA synthesis machinery .

Comparison with Similar Compounds

    Dibenzo[b,e]thiepin-11-ol: Lacks the fluorine atoms at the 7 and 8 positions.

    7,8-Dichloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: Contains chlorine atoms instead of fluorine.

  • 7,8-Difluoro-6,11-dihydrobenzo cbenzothiepin-11-ol: A structural isomer with a different ring fusion pattern .

Uniqueness: The presence of fluorine atoms in 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol enhances its chemical stability and alters its electronic properties, making it more suitable for specific pharmaceutical applications. The fluorine atoms also influence the compound’s reactivity and interaction with biological targets, distinguishing it from its non-fluorinated or differently substituted analogs .

Properties

IUPAC Name

7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2OS/c15-11-6-5-8-10(13(11)16)7-18-12-4-2-1-3-9(12)14(8)17/h1-6,14,17H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEXFUFBCNVOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2F)F)C(C3=CC=CC=C3S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901227086
Record name 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901227086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1985607-83-7
Record name 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1985607-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901227086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Reactant of Route 2
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Reactant of Route 3
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Reactant of Route 4
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Reactant of Route 5
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Reactant of Route 6
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol

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